2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved by reacting 2-ethoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(2-ethoxyphenyl)-1H-tetrazole. This intermediate is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
The next step involves the acylation of the tetrazole-thiol intermediate with naphthalen-2-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide
- **N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is unique due to the presence of the naphthylacetamide moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N5O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-19-10-6-5-9-18(19)26-21(23-24-25-26)29-14-20(27)22-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,22,27) |
InChI Key |
PRAWBQWLLBUQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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